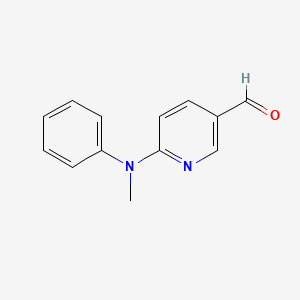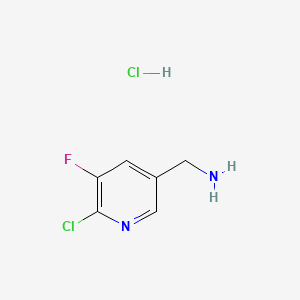![molecular formula C15H22ClN3O4 B566983 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine CAS No. 1350918-95-4](/img/structure/B566983.png)
6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a methyl group at position 2, a bis(tert-butoxycarbonyl)-amino group at position 6, and a chlorine atom at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of an amino group with tert-butoxycarbonyl (Boc) groups, followed by chlorination and subsequent substitution reactions to introduce the desired functional groups . The reaction conditions often include the use of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions
6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl groups can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, and oxalyl chloride for deprotection . Reaction conditions typically involve ambient temperatures and solvents like dichloromethane or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution reactions can yield various substituted pyrimidines, while deprotection reactions yield the corresponding amines .
科学的研究の応用
6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties.
作用機序
The mechanism of action of 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine involves its ability to undergo various chemical transformations. The tert-butoxycarbonyl groups protect the amino functionality during synthetic steps, allowing for selective reactions at other positions on the pyrimidine ring . Upon deprotection, the free amino group can participate in further reactions, making the compound a versatile intermediate .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 2-Methyl-4-chloropyrimidine
- 2-Methyl-6-amino-4-chloropyrimidine
- 2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]pyrimidine
Uniqueness
What sets 6-[Bis(Boc)amino]-4-chloro-2-methylpyrimidine apart is the presence of both the bis(tert-butoxycarbonyl)-amino group and the chlorine atom on the pyrimidine ring. This combination of functional groups provides unique reactivity and versatility in synthetic applications .
特性
IUPAC Name |
tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O4/c1-9-17-10(16)8-11(18-9)19(12(20)22-14(2,3)4)13(21)23-15(5,6)7/h8H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNHTSKUHWUCEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3'-Fluoro-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566907.png)







![2-(4-Methoxyphenyl)-5-methylbenzo[d]thiazole](/img/structure/B566921.png)

